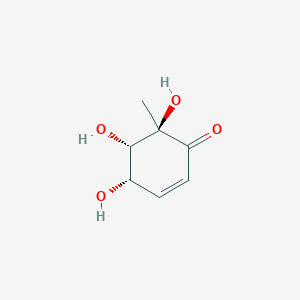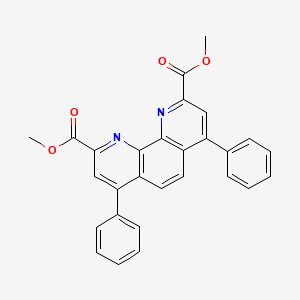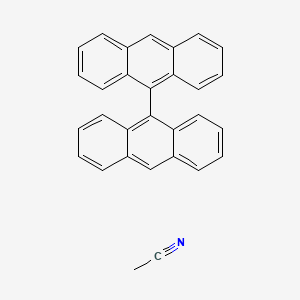
Acetonitrile;9-anthracen-9-ylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;9-anthracen-9-ylanthracene is a chemical compound with the molecular formula C30H21N and a molecular weight of 395.494 g/mol This compound is known for its unique structure, which combines the properties of acetonitrile and anthracene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;9-anthracen-9-ylanthracene typically involves the reaction of 9-anthracen-9-ylanthracene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be involved to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile;9-anthracen-9-ylanthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of substituted anthracene compounds .
Aplicaciones Científicas De Investigación
Acetonitrile;9-anthracen-9-ylanthracene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetonitrile;9-anthracen-9-ylanthracene involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetonitrile;9-anthracen-9-ylanthracene include:
9-anthracenecarboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Anthracene: A parent compound used in the synthesis of various derivatives and studied for its photophysical properties.
Acetonitrile: A common solvent and reagent in organic synthesis, known for its high polarity and ability to stabilize reaction intermediates.
Uniqueness
This compound is unique due to its combination of acetonitrile and anthracene moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .
Propiedades
Número CAS |
400002-71-3 |
|---|---|
Fórmula molecular |
C30H21N |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
acetonitrile;9-anthracen-9-ylanthracene |
InChI |
InChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3 |
Clave InChI |
ASMFDVPVDBTEJX-UHFFFAOYSA-N |
SMILES canónico |
CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
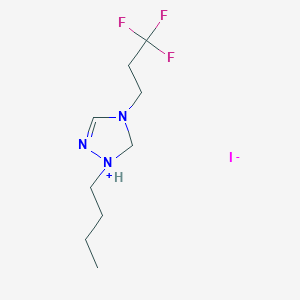
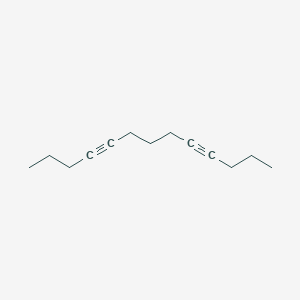
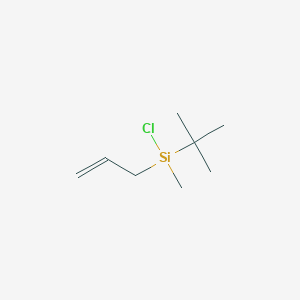
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
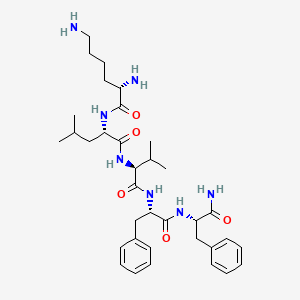
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
